6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one
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Overview
Description
6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one is a synthetic compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzopyrone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin as the core structure.
Piperidinylation: The piperidine moiety is introduced through a nucleophilic substitution reaction, often using piperidine and a suitable base like potassium carbonate.
Oxidation: The final step involves the oxidation of the ethyl group to form the oxo group, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted coumarins.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of dyes and optical brighteners.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The piperidine moiety enhances its binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and proteases.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Lacks the chlorine and piperidine moieties.
6-chloro-4-methylcoumarin: Lacks the hydroxyl and piperidine moieties.
4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one: Lacks the chlorine and hydroxyl groups.
Uniqueness
6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, while the piperidine moiety increases its solubility and binding affinity to biological targets.
Properties
IUPAC Name |
6-chloro-7-hydroxy-4-methyl-3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-10-11-7-13(18)14(20)9-15(11)23-17(22)12(10)8-16(21)19-5-3-2-4-6-19/h7,9,20H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJFKRNDXGECPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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